Chmfl-PI3KD-317

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

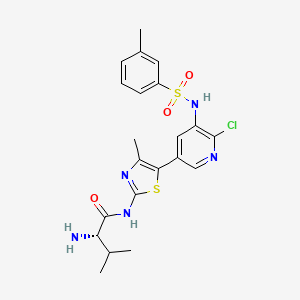

Molecular Formula |

C21H24ClN5O3S2 |

|---|---|

Molecular Weight |

494.0 g/mol |

IUPAC Name |

(2S)-2-amino-N-[5-[6-chloro-5-[(3-methylphenyl)sulfonylamino]-3-pyridinyl]-4-methyl-1,3-thiazol-2-yl]-3-methylbutanamide |

InChI |

InChI=1S/C21H24ClN5O3S2/c1-11(2)17(23)20(28)26-21-25-13(4)18(31-21)14-9-16(19(22)24-10-14)27-32(29,30)15-7-5-6-12(3)8-15/h5-11,17,27H,23H2,1-4H3,(H,25,26,28)/t17-/m0/s1 |

InChI Key |

PIBKKQFQADCDAW-KRWDZBQOSA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=C(N=CC(=C2)C3=C(N=C(S3)NC(=O)[C@H](C(C)C)N)C)Cl |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=C(N=CC(=C2)C3=C(N=C(S3)NC(=O)C(C(C)C)N)C)Cl |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Discovery and Synthesis of Chmfl-PI3KD-317, a Potent and Selective PI3Kδ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and preclinical characterization of Chmfl-PI3KD-317, a potent and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The document details the structure-activity relationship (SAR) studies that led to its identification, a step-by-step synthesis protocol, and the methodologies for key biochemical and cellular assays. Quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using diagrams. This compound has demonstrated significant potential in preclinical models of B-cell malignancies, such as Acute Myeloid Leukemia (AML), making it a promising candidate for further development.[1]

Introduction

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a crucial role in cellular signaling pathways regulating cell growth, proliferation, survival, and motility. The PI3K family is divided into three classes, with Class I being the most implicated in cancer. The Class I PI3Ks are heterodimers composed of a catalytic and a regulatory subunit and are further divided into four isoforms: α, β, γ, and δ. The PI3Kδ isoform is predominantly expressed in hematopoietic cells and is a key component of the B-cell receptor (BCR) signaling pathway.[1] Its critical role in the proliferation and survival of B-cell malignancies has made it an attractive therapeutic target.[1]

This compound, chemically known as (S)-2-amino-N-(5-(6-chloro-5-(3-methylphenylsulfonamido)pyridin-3-yl)-4-methylthiazol-2-yl)-3-methylbutanamide, emerged from a focused drug discovery program aimed at developing potent and selective PI3Kδ inhibitors.[1] This document serves as a technical guide to its discovery and synthesis.

Discovery of this compound

The discovery of this compound was the result of a systematic structure-activity relationship (SAR) optimization of a novel series of aminothiazole-pyridine containing PI3Kδ inhibitors.[1] The development process focused on enhancing potency against PI3Kδ while maintaining high selectivity over other PI3K isoforms to minimize potential off-target effects.

Lead Optimization and Structure-Activity Relationship (SAR)

The lead optimization process involved iterative chemical modifications of a 2-aminothiazole scaffold. Key regions of the molecule were systematically altered to probe their influence on PI3Kδ inhibition. The SAR exploration focused on three main areas:

-

The Sulfonamide Moiety: Various aryl and alkyl sulfonamides were introduced to explore the binding interactions in the corresponding pocket of the enzyme. The 3-methylphenylsulfonamido group was found to be optimal for potency.

-

The Pyridine Core: Modifications to the pyridine ring and its substituents were investigated to enhance selectivity and overall inhibitory activity. The chlorine atom at the 6-position of the pyridine ring was identified as a crucial feature.

-

The Aminothiazole Side Chain: Different amino acid-derived side chains were appended to the aminothiazole core. The (S)-valine amide was determined to provide the best combination of potency and drug-like properties.

This systematic approach led to the identification of this compound as the compound with the most favorable profile.

Caption: Logical workflow of the SAR-driven discovery of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process. The following is a representative synthetic route.

The detailed, step-by-step experimental procedures, including reagent quantities, reaction conditions, and purification methods, would be detailed in the full text of the primary publication. The following is a generalized representation.

Caption: Generalized synthetic workflow for this compound.

Quantitative Data Summary

The inhibitory activity and cellular effects of this compound have been extensively characterized. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) |

| PI3Kδ | 6 |

| PI3Kα | 62.6 |

| PI3Kβ | 284 |

| PI3Kγ | 202.7 |

| PIK3C2A | >10000 |

| PIK3C2B | 882.3 |

| VPS34 | 1801.7 |

| PI4KIIIA | 574.1 |

| PI4KIIIB | 300.2 |

Data from MedChemExpress and other sources.[2][3]

Table 2: Cellular Activity of this compound

| Assay | Cell Line | EC50 / GI50 |

| p-Akt (T308) Inhibition | Raji | 4.3 nM (EC50) |

| Antiproliferation | PF382 | 3.5 ± 0.8 µM (GI50) |

| Antiproliferation | NALM-6 | 4.0 ± 0.9 µM (GI50) |

| Antiproliferation | MV4-11 | 4.8 ± 0.2 µM (GI50) |

| Antiproliferation | MOLM-14 | 3.3 ± 0.2 µM (GI50) |

| Antiproliferation | MOLM-13 | 3.0 ± 0.4 µM (GI50) |

Data from MedChemExpress.[2]

Table 3: In Vivo Pharmacokinetic and Efficacy Data

| Parameter | Species | Value |

| Half-life (T1/2) | Sprague-Dawley Rat | 3.28 h |

| In vivo Efficacy | MOLM-14 Xenograft Mouse Model | Dose-dependent tumor growth inhibition |

Data from MedChemExpress.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for the key experiments.

ADP-Glo™ Kinase Assay for PI3Kδ Inhibition

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human PI3Kδ enzyme

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound (or other test compounds)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

White, opaque 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

Add 2.5 µL of the diluted compound to the wells of a 384-well plate.

-

Add 2.5 µL of PI3Kδ enzyme solution to each well.

-

Incubate at room temperature for 15 minutes to allow for compound binding.

-

Initiate the kinase reaction by adding 5 µL of ATP solution.

-

Incubate at room temperature for 60 minutes.

-

Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by fitting the data to a dose-response curve.

Caption: Experimental workflow for the ADP-Glo™ kinase assay.

Cellular Inhibition of Akt Phosphorylation (Western Blot)

This protocol is used to determine the effect of this compound on the PI3K signaling pathway in a cellular context by measuring the phosphorylation of Akt at Threonine 308.

Materials:

-

Raji cells (or other suitable cell line)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-Akt (Thr308), anti-total Akt

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and Western blot apparatus

Procedure:

-

Culture Raji cells to the desired density.

-

Treat cells with varying concentrations of this compound for a specified time (e.g., 2 hours).

-

Harvest the cells and lyse them in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-Akt (Thr308) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.

-

Quantify the band intensities to determine the EC50 value.

Caption: Workflow for Western blot analysis of p-Akt.

In Vivo Antitumor Efficacy in a MOLM-14 Xenograft Model

This protocol describes the evaluation of the in vivo antitumor activity of this compound in a mouse model of AML.

Materials:

-

Immunodeficient mice (e.g., NOD-SCID or NSG)

-

MOLM-14 human AML cell line

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject MOLM-14 cells into the flank of the immunodeficient mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control orally, once daily, at the desired dose levels.

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

-

Plot tumor growth curves to evaluate the efficacy of the treatment.

Signaling Pathway

This compound exerts its effects by inhibiting the PI3Kδ signaling pathway, which is a critical driver of B-cell proliferation and survival.

Caption: PI3Kδ signaling pathway and the point of inhibition by this compound.

Conclusion

This compound is a potent and selective PI3Kδ inhibitor discovered through a rigorous SAR-driven medicinal chemistry effort. It effectively inhibits the PI3Kδ signaling pathway in vitro and demonstrates significant antitumor efficacy in preclinical models of AML. The detailed discovery, synthesis, and experimental protocols provided in this technical guide offer a comprehensive resource for researchers in the field of oncology and drug development. The promising preclinical profile of this compound warrants further investigation as a potential therapeutic agent for B-cell malignancies.

References

- 1. Discovery of (S)-2-amino-N-(5-(6-chloro-5-(3-methylphenylsulfonamido)pyridin-3-yl)-4-methylthiazol-2-yl)-3-methylbutanamide (this compound) as a potent and selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery, Development, and SAR of Aminothiazoles as LIMK Inhibitors with Cellular Anti-Invasive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Mechanism of Action of Chmfl-PI3KD-317

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chmfl-PI3KD-317 is a novel, potent, and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). Exhibiting significant promise in preclinical studies, this molecule has demonstrated marked efficacy in models of B-cell malignancies, such as Acute Myeloid Leukemia (AML). This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activity, cellular effects, and in vivo efficacy. Special emphasis is placed on the quantitative data, detailed experimental protocols, and visualization of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Selective PI3Kδ Inhibition

This compound exerts its therapeutic effects through the highly selective inhibition of the p110δ catalytic subunit of PI3K. PI3Kδ is a key component of the B-cell receptor (BCR) signaling pathway, which is frequently dysregulated in B-cell malignancies.[1] By inhibiting PI3Kδ, this compound effectively blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. The abrogation of Akt phosphorylation leads to the downstream inhibition of pathways promoting cell survival, proliferation, and growth.

Kinase Inhibitory Profile

This compound demonstrates exceptional potency against PI3Kδ with an IC50 value of 6 nM in biochemical assays.[1] Its selectivity is a key attribute, with significantly lower activity against other Class I PI3K isoforms and a wide range of other kinases. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

| Target | IC50 (nM) | Selectivity vs. PI3Kδ |

| PI3Kδ | 6 | - |

| PI3Kα | 62.6 | >10-fold |

| PI3Kβ | 284 | >47-fold |

| PI3Kγ | 202.7 | >33-fold |

| PIK3C2A | >10000 | >1666-fold |

| PIK3C2B | 882.3 | >147-fold |

| VPS34 | 1801.7 | >300-fold |

| PI4KIIIA | 574.1 | >95-fold |

| PI4KIIIB | 300.2 | >50-fold |

Table 1: In vitro kinase inhibitory activity of this compound against various PI3K isoforms. Data compiled from multiple sources.[1]

Cellular Activity

In a cellular context, this compound effectively inhibits the PI3Kδ-mediated phosphorylation of Akt at the T308 position in Raji cells, a human Burkitt's lymphoma cell line, with an EC50 of 4.3 nM. This demonstrates the compound's ability to penetrate cell membranes and engage its target in a physiological setting. Furthermore, this compound exhibits antiproliferative effects against a panel of cancer cell lines.

| Cell Line | GI50 (μM) |

| PF382 | 3.5 ± 0.8 |

| NALM-6 | 4.0 ± 0.9 |

| MV4-11 | 4.8 ± 0.2 |

| MOLM-14 | 3.3 ± 0.2 |

| MOLM-13 | 3.0 ± 0.4 |

Table 2: Antiproliferative activity of this compound in various cancer cell lines.

Signaling Pathway and Experimental Workflow Visualizations

PI3K/Akt Signaling Pathway Inhibition

The following diagram illustrates the canonical PI3K/Akt signaling pathway and the point of intervention for this compound.

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

In Vivo Xenograft Model Workflow

The following diagram outlines the typical workflow for evaluating the in vivo efficacy of this compound in a xenograft mouse model.

Caption: Experimental workflow for the MOLM-14 xenograft mouse model.

Detailed Experimental Protocols

ADP-Glo™ Kinase Assay (Biochemical)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

-

Reagents:

-

PI3Kδ enzyme

-

Substrate (e.g., PIP2)

-

ATP

-

ADP-Glo™ Reagent (Promega)

-

Kinase Detection Reagent (Promega)

-

Assay Buffer (specific composition may vary)

-

-

Protocol:

-

Prepare a reaction mixture containing the PI3Kδ enzyme, substrate, and assay buffer.

-

Add this compound at various concentrations to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cellular Akt Phosphorylation Assay (Western Blot)

This assay determines the level of Akt phosphorylation in cells treated with the inhibitor.

-

Cell Line: Raji (human Burkitt's lymphoma)

-

Reagents:

-

RPMI-1640 medium supplemented with 10% fetal bovine serum

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-Akt (T308), anti-total-Akt, anti-GAPDH

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

-

Protocol:

-

Culture Raji cells to the desired density.

-

Treat cells with varying concentrations of this compound for a specified time (e.g., 2 hours).

-

Harvest the cells and lyse them on ice.

-

Determine protein concentration using a BCA assay.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH).

-

In Vivo MOLM-14 Xenograft Mouse Model

This model assesses the anti-tumor efficacy of the compound in a living organism.

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice)

-

Cell Line: MOLM-14 (human acute myeloid leukemia)

-

Protocol:

-

Subcutaneously inject MOLM-14 cells into the flank of the mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound orally at specified doses (e.g., 25, 50, 100 mg/kg/day) for a defined period (e.g., 14 days).

-

Administer a vehicle control to the control group.

-

Measure tumor volume and body weight regularly (e.g., every 2-3 days).

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blot, immunohistochemistry).

-

Pharmacokinetic Study in Rats

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Animal Model: Sprague-Dawley rats

-

Protocol:

-

Administer this compound to rats via a single oral or intravenous dose.

-

Collect blood samples at various time points post-administration.

-

Process blood samples to obtain plasma.

-

Analyze the concentration of this compound in plasma samples using LC-MS/MS.

-

Calculate pharmacokinetic parameters such as half-life (T1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability. A reported half-life in Sprague-Dawley rats is 3.28 hours.

-

Conclusion

This compound is a highly potent and selective PI3Kδ inhibitor with a well-defined mechanism of action. Its ability to effectively block the PI3K/Akt signaling pathway translates to significant antiproliferative activity in cancer cells and robust anti-tumor efficacy in preclinical models of B-cell malignancies. The favorable pharmacokinetic profile further supports its potential as a therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and characterize the properties of this compound and similar targeted therapies.

References

Chmfl-PI3KD-317: A Potent and Selective PI3K Delta Inhibitor for Targeted Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The PI3K family is divided into three classes, with Class I being the most implicated in cancer. The delta (δ) isoform of Class I PI3K is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell receptor signaling. This has made PI3Kδ an attractive target for the treatment of B-cell malignancies such as acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL).[1] Chmfl-PI3KD-317 has emerged as a highly potent, selective, and orally active inhibitor of PI3Kδ, demonstrating significant promise in preclinical studies. This technical guide provides a comprehensive overview of this compound, its mechanism of action within the PI3Kδ signaling pathway, its biochemical and cellular activity, and detailed experimental protocols for its evaluation.

The PI3K Delta Signaling Pathway and the Role of this compound

The PI3Kδ signaling cascade is initiated by the activation of cell surface receptors, such as B-cell receptors or receptor tyrosine kinases (RTKs).[2][3] This leads to the recruitment and activation of PI3Kδ at the plasma membrane. Activated PI3Kδ then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2][3] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as protein kinase B).[4][5] This recruitment to the membrane allows for the phosphorylation and activation of Akt by other kinases like PDK1.[2] Once activated, Akt phosphorylates a multitude of downstream substrates, leading to the regulation of various cellular functions that promote cell survival and proliferation.

This compound exerts its therapeutic effect by selectively binding to and inhibiting the catalytic activity of PI3Kδ. This blockade prevents the conversion of PIP2 to PIP3, thereby abrogating the downstream signaling cascade. The inhibition of PI3Kδ-mediated Akt phosphorylation is a key indicator of the compound's cellular activity.[6][7]

Caption: The PI3K delta signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

This compound demonstrates high potency and selectivity for PI3Kδ. The following tables summarize the key quantitative data reported for this inhibitor.

Table 1: In Vitro Biochemical Potency and Selectivity of this compound [1][6][7]

| Target | IC50 (nM) |

| PI3Kδ | 6 |

| PI3Kα | 62.6 |

| PI3Kβ | 284 |

| PI3Kγ | 202.7 |

| PIK3C2A | >10000 |

| PIK3C2B | 882.3 |

| VPS34 | 1801.7 |

| PI4KIIIA | 574.1 |

| PI4KIIIB | 300.2 |

Table 2: Cellular Activity of this compound [6]

| Cell Line | Assay | EC50 / GI50 |

| Raji | Akt T308 Phosphorylation | 4.3 nM (EC50) |

| PF382 | Antiproliferative | 3.5 ± 0.8 µM (GI50) |

| NALM-6 | Antiproliferative | 4.0 ± 0.9 µM (GI50) |

| MV4-11 | Antiproliferative | 4.8 ± 0.2 µM (GI50) |

| MOLM-14 | Antiproliferative | 3.3 ± 0.2 µM (GI50) |

| MOLM-13 | Antiproliferative | 3.0 ± 0.4 µM (GI50) |

Table 3: In Vivo Efficacy and Pharmacokinetics of this compound [6]

| Parameter | Value | Species |

| Tumor Growth Inhibition | Dose-dependent | Mice (MOLM-14 xenograft) |

| Oral Bioavailability | Favorable | Rat (Sprague-Dawley) |

| Half-life (T1/2) | 3.28 h | Rat (Sprague-Dawley) |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

PI3Kδ Biochemical Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of PI3Kδ by measuring the amount of ADP produced during the kinase reaction.

-

Materials:

-

Recombinant human PI3Kδ enzyme

-

PIP2 substrate

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega)

-

This compound

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM EGTA, 0.03% CHAPS, 2 mM DTT)

-

384-well white plates

-

-

Protocol:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of PI3Kδ enzyme solution to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of a substrate solution containing PIP2 and ATP.

-

Incubate for 1 hour at room temperature.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

-

Caption: Workflow for the PI3Kδ ADP-Glo™ biochemical assay.

Cellular Akt Phosphorylation Assay (Western Blot)

This assay measures the level of phosphorylated Akt (p-Akt) in cells to assess the cellular potency of this compound.

-

Materials:

-

Raji cells (or other suitable cell line)

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound

-

Anti-p-Akt (T308) antibody

-

Anti-total Akt antibody

-

Secondary antibody (HRP-conjugated)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Chemiluminescent substrate

-

-

Protocol:

-

Culture Raji cells to the desired density.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Treat the cells with various concentrations of this compound for 2 hours.

-

Stimulate the cells with a suitable agonist (e.g., anti-IgM) for 15-30 minutes to activate the PI3Kδ pathway.

-

Lyse the cells on ice using lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against p-Akt (T308) and total Akt overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.

-

Calculate the EC50 value from the dose-response curve.

-

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a mouse model.

-

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

MOLM-14 human AML cells

-

Matrigel

-

This compound

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[6]

-

Calipers

-

-

Protocol:

-

Subcutaneously implant MOLM-14 cells mixed with Matrigel into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into vehicle control and treatment groups.

-

Administer this compound orally once daily at specified doses (e.g., 25, 50, 100 mg/kg).[6]

-

Administer the vehicle solution to the control group.

-

Measure the tumor volume and body weight of the mice every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Continue the treatment for a specified duration (e.g., 14 days).[6]

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).

-

Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.

-

Conclusion

This compound is a potent and selective inhibitor of PI3Kδ with promising anti-cancer properties, particularly for hematological malignancies. Its well-defined mechanism of action, favorable pharmacokinetic profile, and demonstrated in vivo efficacy make it a valuable tool for researchers and a potential candidate for further clinical development. The detailed protocols provided in this guide offer a framework for the continued investigation and characterization of this and other novel PI3Kδ inhibitors.

References

- 1. Discovery of (S)-2-amino-N-(5-(6-chloro-5-(3-methylphenylsulfonamido)pyridin-3-yl)-4-methylthiazol-2-yl)-3-methylbutanamide (this compound) as a potent and selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. admin.biosschina.com [admin.biosschina.com]

Chmfl-PI3KD-317: A Technical Guide to its Target Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the target selectivity profile of Chmfl-PI3KD-317, a potent and orally active inhibitor of Phosphoinositide 3-kinase delta (PI3Kδ). The data presented herein, collated from published research, demonstrates the high selectivity of this compound, making it a valuable tool for research and a potential candidate for therapeutic development in areas such as B-cell malignancies.

Biochemical Selectivity Profile

This compound exhibits exceptional potency against PI3Kδ with an IC50 of 6 nM.[1] Its selectivity is pronounced when compared to other isoforms within the PI3K family and the broader PIKK family, showing over 10 to 1500-fold greater selectivity for PI3Kδ.[1]

Table 1: Biochemical Potency and Selectivity of this compound against PI3K Isoforms and other PIKK Family Members

| Target | IC50 (nM) | Selectivity Fold vs. PI3Kδ |

| PI3Kδ | 6 | 1 |

| PI3Kα | 62.6 | >10 |

| PI3Kβ | 284 | >47 |

| PI3Kγ | 202.7 | >33 |

| PIK3C2A | >10000 | >1667 |

| PIK3C2B | 882.3 | >147 |

| VPS34 | 1801.7 | >300 |

| PI4KIIIA | 574.1 | >95 |

| PI4KIIIB | 300.2 | >50 |

Data sourced from multiple references.[1]

Furthermore, in a broad kinase panel screening against 468 kinases and their mutants, this compound displayed an excellent selectivity profile at a concentration of 1 μM, indicating minimal off-target activity against a wide range of protein kinases.[2]

Cellular Activity and Selectivity

In a cellular context, this compound demonstrates potent and selective inhibition of the PI3Kδ-mediated signaling pathway. It effectively inhibits the phosphorylation of Akt at threonine 308 (T308) in Raji cells, a Burkitt's lymphoma cell line, with an EC50 of 4.3 nM.[3] Critically, it does not significantly inhibit the phosphorylation of Akt mediated by PI3Kα, β, or γ, underscoring its isoform selectivity within a cellular environment.[2]

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Endpoint | EC50 / GI50 |

| Raji | Akt Phosphorylation (T308) | Inhibition | 4.3 nM[3] |

| PF382 | Antiproliferation | Growth Inhibition | 3.5 ± 0.8 μM[4] |

| NALM-6 | Antiproliferation | Growth Inhibition | 4.0 ± 0.9 μM[4] |

| MV4-11 | Antiproliferation | Growth Inhibition | 4.8 ± 0.2 μM[4] |

| MOLM-14 | Antiproliferation | Growth Inhibition | 3.3 ± 0.2 μM[4] |

| MOLM-13 | Antiproliferation | Growth Inhibition | 3.0 ± 0.4 μM[4] |

Experimental Protocols

The following outlines the methodologies employed in the key experiments cited in this guide.

Biochemical Kinase Assay (ADP-Glo™)

The enzymatic activity of PI3K isoforms was determined using the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during the kinase reaction, which is then correlated with kinase activity.

Protocol:

-

Reaction Setup: The kinase reaction is performed in a buffer containing the respective PI3K enzyme, the substrate (e.g., PIP2), and ATP.

-

Inhibitor Addition: this compound is added at varying concentrations to determine its inhibitory effect.

-

Incubation: The reaction mixture is incubated at a controlled temperature to allow the kinase reaction to proceed.

-

ADP-Glo™ Reagent Addition: After incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Data Analysis: The luminescence is measured using a plate reader, and the IC50 values are calculated by fitting the data to a dose-response curve.

Cellular Akt Phosphorylation Assay

The inhibitory effect of this compound on the PI3K signaling pathway in cells was assessed by measuring the phosphorylation status of Akt.

Protocol:

-

Cell Culture and Treatment: Raji cells are cultured under standard conditions and then treated with various concentrations of this compound for a specified period.

-

Cell Lysis: Following treatment, the cells are lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated Akt (T308) and total Akt.

-

Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies are used, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: The band intensities are quantified, and the ratio of phosphorylated Akt to total Akt is calculated. The EC50 value is determined by plotting the inhibition of Akt phosphorylation against the concentration of this compound.

Visualized Signaling Pathway and Experimental Workflow

To further elucidate the mechanism and experimental approach, the following diagrams are provided.

Caption: PI3Kδ Signaling Pathway Inhibition by this compound.

Caption: Workflow for Assessing this compound Selectivity.

References

- 1. admin.biosschina.com [admin.biosschina.com]

- 2. Discovery of (S)-2-amino-N-(5-(6-chloro-5-(3-methylphenylsulfonamido)pyridin-3-yl)-4-methylthiazol-2-yl)-3-methylbutanamide (this compound) as a potent and selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 生工生物工程(上海)股份有限公司 [store.sangon.com]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Chmfl-PI3KD-317: A Potent and Selective PI3Kδ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chmfl-PI3KD-317 (CAS Number: 2244992-76-3), a highly potent, selective, and orally active inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). This document consolidates key data on its biochemical and cellular activity, pharmacokinetic profile, and in vivo efficacy, presented in a clear and accessible format for researchers and drug development professionals.

Core Compound Information

| Parameter | Value |

| Compound Name | This compound |

| CAS Number | 2244992-76-3[1][2][3] |

| Molecular Formula | C21H24ClN5O3S2[1][3][4] |

| Appearance | Solid powder[4] |

| Synonym | (S)-2-Amino-N-(5-(6-chloro-5-((3-methylphenyl)sulfonamido)pyridin-3-yl)-4-methylthiazol-2-yl)-3-methylbutanamide[1] |

Mechanism of Action and Selectivity

This compound is a potent inhibitor of PI3Kδ, a lipid kinase primarily expressed in leukocytes that plays a crucial role in B-cell receptor signaling pathways.[5] Aberrant activation of the PI3K pathway is a frequent event in various human cancers, making it a key therapeutic target.[6] By selectively targeting the δ isoform, this compound offers the potential for a more focused therapeutic effect with a reduced side-effect profile compared to pan-PI3K inhibitors.[7]

Biochemical Potency and Selectivity

This compound demonstrates high potency against PI3Kδ with an IC50 of 6 nM in ADP-Glo biochemical assays.[5] It exhibits significant selectivity over other Class I, II, and III PI3K isoforms.[4][5][8]

| Target | IC50 (nM) | Selectivity vs. PI3Kδ |

| PI3Kδ | 6 | - |

| PI3Kα | 62.6 | >10-fold |

| PI3Kβ | 284 | >47-fold |

| PI3Kγ | 202.7 | >33-fold |

| PIK3C2A | >10000 | >1666-fold |

| PIK3C2B | 882.3 | >147-fold |

| VPS34 | 1801.7 | >300-fold |

| PI4KIIIA | 574.1 | >95-fold |

| PI4KIIIB | 300.2 | >50-fold |

Data sourced from MedChemExpress and Bioss.[4][8]

Furthermore, this compound displays an excellent selectivity profile when tested against a panel of 468 kinases/mutants at a concentration of 1 μM.[5]

Cellular Activity

In a cellular context, this compound potently and selectively inhibits PI3Kδ-mediated phosphorylation of Akt at Thr308 in Raji cells, with an EC50 of 4.3 nM.[4][8][9] It does not significantly inhibit Akt phosphorylation mediated by PI3Kα, β, or γ isoforms.[5] This compound has demonstrated antiproliferative effects on cancer cells.[4][8]

Pharmacokinetics and In Vivo Efficacy

This compound exhibits favorable oral bioavailability and an acceptable half-life.[8]

Pharmacokinetic Profile in Sprague-Dawley Rats

| Parameter | Value |

| Half-life (T½) | 3.28 hours |

Data sourced from MedChemExpress.[8]

In Vivo Efficacy in a Xenograft Mouse Model

Oral administration of this compound at doses of 25, 50, and 100 mg/kg/day for 14 days dose-dependently inhibited the growth of MOLM-14 (Acute Myeloid Leukemia) tumors in mice.[5][8] The treatment was well-tolerated, with no reported mortality or obvious weight loss in the treated mice.[8]

Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism.[6] this compound specifically targets the PI3Kδ isoform within this pathway.

Caption: PI3Kδ Signaling Pathway Inhibition.

Experimental Workflow

The development and characterization of this compound likely followed a standard preclinical drug discovery workflow.

Caption: Preclinical Evaluation Workflow.

Experimental Protocols

While the primary publication with detailed protocols was not fully accessible, based on the available data, the following are generalized methodologies for the key experiments cited.

ADP-Glo™ Kinase Assay (for IC50 determination)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with kinase inhibition.

-

Reaction Setup: A reaction mixture is prepared containing the PI3Kδ enzyme, the substrate (e.g., PIP2), ATP, and varying concentrations of this compound.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent: The Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction.

-

Luminescence Measurement: The luminescence signal is measured using a plate-reading luminometer. The signal is proportional to the amount of ADP produced.

-

Data Analysis: IC50 values are calculated by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot for Akt Phosphorylation (for EC50 determination)

This technique is used to measure the level of phosphorylated Akt (a downstream target of PI3K) in cells treated with the inhibitor.

-

Cell Culture and Treatment: Raji cells are cultured under standard conditions and then treated with various concentrations of this compound for a specific duration.

-

Cell Lysis: After treatment, cells are harvested and lysed to extract total cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt T308). A primary antibody for total Akt is used on a parallel blot for normalization.

-

Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Data Analysis: The band intensities are quantified, and the ratio of p-Akt to total Akt is calculated. EC50 values are determined by plotting this ratio against the inhibitor concentration.

Xenograft Mouse Model for In Vivo Efficacy

This model is used to evaluate the anti-tumor activity of the compound in a living organism.

-

Cell Implantation: A human cancer cell line (e.g., MOLM-14) is injected subcutaneously into immunocompromised mice (e.g., nude mice).

-

Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Administration: The mice are randomized into vehicle control and treatment groups. This compound is administered orally at different doses (e.g., 25, 50, 100 mg/kg) daily for a specified period (e.g., 14 days).

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days) throughout the study.

-

Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

-

Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the average tumor volume/weight in the treated groups to the vehicle control group. Statistical analysis is performed to determine the significance of the observed effects.

References

- 1. 2244992-76-3|(S)-2-Amino-N-(5-(6-chloro-5-((3-methylphenyl)sulfonamido)pyridin-3-yl)-4-methylthiazol-2-yl)-3-methylbutanamide|BLD Pharm [bldpharm.com]

- 2. apexbt.com [apexbt.com]

- 3. This compound, CasNo.2244992-76-3 Shanghai Yuanye Bio-Technology Co., Ltd. China (Mainland) [yuanye11.lookchem.com]

- 4. admin.biosschina.com [admin.biosschina.com]

- 5. Discovery of (S)-2-amino-N-(5-(6-chloro-5-(3-methylphenylsulfonamido)pyridin-3-yl)-4-methylthiazol-2-yl)-3-methylbutanamide (this compound) as a potent and selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small molecule inhibitors of phosphoinositide 3-kinase (PI3K) delta and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 生工生物工程(上海)股份有限公司 [store.sangon.com]

Chmfl-PI3KD-317: A Technical Guide for B-cell Malignancy Research

This technical guide provides an in-depth overview of Chmfl-PI3KD-317, a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). This document is intended for researchers, scientists, and drug development professionals working in the field of B-cell malignancies.

Introduction

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a crucial role in various cellular processes, including cell growth, proliferation, survival, and differentiation. The PI3K signaling pathway is frequently dysregulated in cancer, making it an attractive target for therapeutic intervention. The delta isoform of PI3K (PI3Kδ) is predominantly expressed in leukocytes and is a key component of the B-cell receptor (BCR) signaling pathway, which is critical for the survival and proliferation of malignant B-cells.

This compound is a novel, orally bioavailable small molecule inhibitor that demonstrates high potency and selectivity for PI3Kδ. Its targeted inhibition of the PI3Kδ pathway makes it a promising candidate for the treatment of various B-cell malignancies, such as chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and non-Hodgkin's lymphoma.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of PI3Kδ. By binding to the ATP-binding pocket of the PI3Kδ enzyme, it blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger that recruits and activates downstream signaling proteins, most notably the serine/threonine kinase Akt. The inhibition of PI3Kδ by this compound leads to a reduction in Akt phosphorylation, thereby disrupting the PI3K/Akt/mTOR signaling cascade. This disruption ultimately results in decreased cell proliferation and survival of PI3Kδ-dependent cancer cells.

Below is a diagram illustrating the PI3Kδ signaling pathway and the point of intervention by this compound.

Quantitative Data

Biochemical Activity and Selectivity

This compound exhibits high potency against PI3Kδ and significant selectivity over other PI3K isoforms.

| Target | IC50 (nM) | Reference |

| PI3Kδ | 6 | |

| PI3Kα | 62.6 | |

| PI3Kβ | 284 | |

| PI3Kγ | 202.7 | |

| PIK3C2A | >10000 | |

| PIK3C2B | 882.3 | |

| VPS34 | 1801.7 | |

| PI4KIIIA | 574.1 | |

| PI4KIIIB | 300.2 |

Cellular Activity

The inhibitory effect of this compound on the PI3Kδ pathway in a cellular context was confirmed by measuring the phosphorylation of Akt.

| Cell Line | Assay | EC50 (nM) | Reference |

| Raji (Burkitt's lymphoma) | p-Akt (T308) Inhibition | 4.3 |

Anti-proliferative Activity

This compound has demonstrated anti-proliferative effects against a panel of B-cell malignancy cell lines.

| Cell Line | Disease Type | GI50 (µM) | Reference |

| PF382 | T-cell leukemia | 3.5 ± 0.8 | |

| NALM-6 | B-cell precursor leukemia | 4.0 ± 0.9 | |

| MV4-11 | Acute myeloid leukemia | 4.8 ± 0.2 | |

| MOLM-14 | Acute myeloid leukemia | 3.3 ± 0.2 | |

| MOLM-13 | Acute myeloid leukemia | 3.0 ± 0.4 |

In Vivo Efficacy

In a xenograft mouse model using the AML cell line MOLM-14, this compound demonstrated dose-dependent tumor growth inhibition.

| Animal Model | Cell Line | Treatment | Outcome | Reference |

| Nude Mice | MOLM-14 | 25, 50, 100 mg/kg/day, p.o., for 14 days | Dose-dependent inhibition of tumor growth without significant weight loss or mortality. |

Pharmacokinetic Properties

Pharmacokinetic studies in Sprague-Dawley rats revealed favorable oral bioavailability and an acceptable half-life.

| Parameter | Value | Reference |

| Half-life (T1/2) | 3.28 h |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound. These protocols are based on standard laboratory procedures and may require optimization for specific experimental conditions.

PI3Kδ Biochemical Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Recombinant human PI3Kδ enzyme

-

PIP2/PS lipid vesicles (substrate)

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)

-

384-well white assay plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in assay buffer.

-

Add 2.5 µL of the compound dilutions to the assay wells.

-

Add 2.5 µL of PI3Kδ enzyme solution to the wells and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of a solution containing ATP and PIP2/PS substrate.

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Cellular p-Akt Western Blot Assay

This method is used to determine the effect of this compound on the phosphorylation of Akt in B-cell malignancy cell lines.

Materials:

-

Raji cells (or other relevant B-cell lines)

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-Akt (T308), anti-total Akt, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Culture Raji cells to the desired density.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 2 hours).

-

Harvest the cells and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the p-Akt signal to total Akt and a loading control (e.g., GAPDH).

Anti-proliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

-

B-cell malignancy cell lines (e.g., MOLM-14)

-

Appropriate cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Treat the cells with serial dilutions of this compound and incubate for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the GI50 (concentration for 50% growth inhibition).

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

MOLM-14 cells

-

Matrigel (optional)

-

This compound

-

Vehicle solution for oral gavage

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of MOLM-14 cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 25, 50, 100 mg/kg) or vehicle daily by oral gavage.

-

Measure the tumor volume (Volume = 0.5 x length x width²) and body weight of the mice every 2-3 days.

-

Continue the treatment for a predetermined period (e.g., 14 days).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology, biomarker analysis).

Conclusion

This compound is a highly potent and selective PI3Kδ inhibitor with promising anti-cancer activity in preclinical models of B-cell malignancies. Its well-defined mechanism of action, favorable pharmacokinetic profile, and demonstrated in vivo efficacy make it a valuable tool for further research and a potential candidate for clinical development. This guide provides a comprehensive summary of the available data and detailed experimental methodologies to facilitate further investigation into the therapeutic potential of this compound.

Chmfl-PI3KD-317 and Chronic Lymphocytic Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Lymphocytic Leukemia (CLL) is a hematological malignancy characterized by the progressive accumulation of monoclonal B lymphocytes. The B-cell receptor (BCR) signaling pathway is a critical driver of CLL cell survival and proliferation, and the Phosphoinositide 3-kinase (PI3K) pathway is a central node in this signaling cascade. The delta isoform of PI3K (PI3Kδ) is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell signaling, making it an attractive therapeutic target for B-cell malignancies like CLL.[1]

Chmfl-PI3KD-317 is a novel, potent, and highly selective inhibitor of PI3Kδ.[2] While preclinical and clinical data for several PI3Kδ inhibitors have demonstrated their efficacy in CLL, specific data on the effects of this compound in CLL are not yet publicly available. This technical guide will provide an in-depth overview of the PI3K signaling pathway in CLL, the characteristics of this compound, and the anticipated therapeutic rationale for its use in CLL based on the established role of PI3Kδ inhibition. This document will also present detailed experimental protocols for key assays relevant to the evaluation of PI3Kδ inhibitors in a CLL context.

The PI3K Signaling Pathway in Chronic Lymphocytic Leukemia

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, survival, and proliferation in CLL cells.[3] Activation of this pathway is initiated by various upstream signals, most notably through the B-cell receptor (BCR). Upon antigen binding, the BCR activates spleen tyrosine kinase (SYK) and LYN kinase, which in turn activate PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and Bruton's tyrosine kinase (BTK). Activated AKT proceeds to phosphorylate a multitude of downstream targets that promote cell survival by inhibiting apoptosis and stimulating cell cycle progression and proliferation, often through the activation of NF-κB and mTOR.[4]

PI3K Signaling Pathway in CLL. This diagram illustrates the central role of PI3Kδ in mediating pro-survival signals in Chronic Lymphocytic Leukemia cells and the inhibitory action of this compound.

This compound: A Potent and Selective PI3Kδ Inhibitor

This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for the PI3Kδ isoform.[2] This selectivity is crucial as other PI3K isoforms (α, β, γ) are more broadly expressed and involved in essential physiological processes, and their inhibition can lead to off-target toxicities.[5]

Biochemical and Cellular Potency

The inhibitory activity of this compound has been characterized in biochemical and cellular assays. The available data on its potency against various PI3K isoforms and its antiproliferative effects on different cancer cell lines are summarized in the tables below.

| PI3K Isoform | IC50 (nM) |

| PI3Kδ | 6 |

| PI3Kα | 62.6 |

| PI3Kβ | 284 |

| PI3Kγ | 202.7 |

| Table 1: Biochemical inhibitory activity of this compound against Class I PI3K isoforms. Data sourced from MedChemExpress and PubMed.[2][6] |

| Cancer Cell Line | GI50 (μM) | Cancer Type |

| PF382 | 3.5 ± 0.8 | T-cell Acute Lymphoblastic Leukemia |

| NALM-6 | 4.0 ± 0.9 | B-cell Precursor Leukemia |

| MV4-11 | 4.8 ± 0.2 | Acute Myeloid Leukemia |

| MOLM-14 | 3.3 ± 0.2 | Acute Myeloid Leukemia |

| MOLM-13 | 3.0 ± 0.4 | Acute Myeloid Leukemia |

| Table 2: Antiproliferative activity of this compound in various hematological cancer cell lines. Data sourced from MedChemExpress.[6] |

In cellular assays, this compound has been shown to potently inhibit the PI3Kδ-mediated phosphorylation of AKT at threonine 308 in Raji cells, a B-lymphoma cell line, with an EC50 of 4.3 nM.[6]

Anticipated Effects of this compound in Chronic Lymphocytic Leukemia

Based on the known functions of PI3Kδ in CLL and the preclinical data from other selective PI3Kδ inhibitors, the following effects of this compound on CLL cells can be anticipated:

-

Induction of Apoptosis: By blocking the pro-survival signals mediated by PI3Kδ, this compound is expected to induce apoptosis in CLL cells.[7]

-

Inhibition of Proliferation: The PI3K/AKT/mTOR pathway is a key driver of cell cycle progression and proliferation. Inhibition of PI3Kδ by this compound would be expected to arrest the proliferation of CLL cells.

-

Disruption of Microenvironment Support: PI3Kδ signaling is crucial for the migration and homing of CLL cells to protective niches within the lymph nodes and bone marrow. This compound is anticipated to disrupt these interactions, mobilizing CLL cells into the peripheral blood and rendering them more susceptible to apoptosis.

-

Inhibition of Cytokine Secretion: Activated CLL cells secrete various cytokines that support their own survival in an autocrine and paracrine manner. PI3Kδ inhibition has been shown to reduce the secretion of these cytokines.

Experimental Protocols

To evaluate the efficacy of a PI3Kδ inhibitor such as this compound in CLL, a series of key in vitro experiments are necessary. Below are detailed methodologies for these assays.

Cell Viability and Apoptosis Assay

This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in primary CLL cells treated with a PI3Kδ inhibitor.

1. Cell Preparation:

- Isolate peripheral blood mononuclear cells (PBMCs) from CLL patient samples by Ficoll-Paque density gradient centrifugation.

- Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine.

- Plate the cells at a density of 1 x 10^6 cells/mL in a 24-well plate.

2. Drug Treatment:

- Prepare a stock solution of this compound in DMSO.

- Treat the CLL cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for 24, 48, and 72 hours. Include a DMSO vehicle control.

3. Apoptosis Staining and Analysis:

- Harvest the cells and wash them with cold PBS.

- Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

- Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

- Incubate the cells for 15 minutes at room temperature in the dark.

- Add 400 µL of 1X Annexin V binding buffer to each sample.

- Analyze the samples by flow cytometry within 1 hour.

- Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

start [label="Isolate CLL PBMCs", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

plate [label="Plate Cells\n(1x10^6 cells/mL)"];

treat [label="Treat with\nthis compound\n(0.1 nM - 10 µM)"];

incubate [label="Incubate\n(24, 48, 72h)"];

harvest [label="Harvest & Wash Cells"];

stain [label="Stain with\nAnnexin V-FITC & PI"];

analyze [label="Flow Cytometry\nAnalysis"];

end [label="Quantify Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> plate;

plate -> treat;

treat -> incubate;

incubate -> harvest;

harvest -> stain;

stain -> analyze;

analyze -> end;

}

Apoptosis Assay Workflow. A typical workflow for assessing the pro-apoptotic effects of a PI3Kδ inhibitor on CLL cells.

Western Blot Analysis of PI3K Pathway Inhibition

This protocol details the methodology for assessing the inhibition of PI3K pathway signaling in CLL cells by Western blotting.

1. Cell Lysis:

- Treat CLL cells (2-5 x 10^6 cells) with this compound at various concentrations for a specified time (e.g., 2 hours).

- Harvest the cells and wash with ice-cold PBS.

- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Incubate on ice for 30 minutes, vortexing occasionally.

- Centrifuge at 14,000 rpm for 15 minutes at 4°C.

- Collect the supernatant containing the protein lysate.

2. Protein Quantification:

- Determine the protein concentration of each lysate using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer:

- Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-S6, total S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

- Wash the membrane three times with TBST.

- Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane three times with TBST.

5. Detection:

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

- Analyze the band intensities to determine the relative levels of protein phosphorylation.

Conclusion and Future Directions

This compound is a potent and selective PI3Kδ inhibitor with a strong therapeutic rationale for its investigation in Chronic Lymphocytic Leukemia. The central role of the PI3Kδ signaling pathway in the pathogenesis of CLL makes it a highly validated target. While direct preclinical and clinical data for this compound in CLL are eagerly awaited, the existing data on its high potency and selectivity, combined with the established efficacy of other PI3Kδ inhibitors in this disease, suggest that it holds significant promise.

Future studies should focus on evaluating the in vitro and in vivo efficacy of this compound in CLL models, including primary patient samples and xenograft models. These investigations will be crucial to determine its potential as a novel therapeutic agent for patients with Chronic Lymphocytic Leukemia. The detailed experimental protocols provided in this guide offer a framework for conducting such preclinical evaluations.

References

- 1. Frontiers | Selective inhibitors of phosphoinositide 3-kinase delta: modulators of B-cell function with potential for treating autoimmune inflammatory diseases and B-cell malignancies [frontiersin.org]

- 2. Discovery of (S)-2-amino-N-(5-(6-chloro-5-(3-methylphenylsulfonamido)pyridin-3-yl)-4-methylthiazol-2-yl)-3-methylbutanamide (this compound) as a potent and selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancerdiagnosisprognosis.org [cancerdiagnosisprognosis.org]

- 4. Phosphoinositide 3-Kinase Inhibition in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K Inhibitors for the Treatment of Chronic Lymphocytic Leukemia: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A Review of PI3K Inhibitors in B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Chmfl-PI3KD-317, a Potent and Selective PI3Kδ Inhibitor

For research use only. Not for use in diagnostic procedures.

Introduction

Chmfl-PI3KD-317 is a potent and highly selective, orally active inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1][2][3] PI3Kδ is a key component of the B-cell receptor (BCR) signaling pathway and is predominantly expressed in leukocytes.[1][4] Its critical role in B-cell proliferation, survival, and differentiation has made it a significant therapeutic target for B-cell malignancies such as Chronic Lymphocytic Leukemia (CLL) and Acute Myeloid Leukemia (AML).[1][3] this compound demonstrates potent inhibition of PI3Kδ and exhibits high selectivity over other PI3K isoforms, making it a valuable tool for investigating the specific roles of PI3Kδ in cellular signaling and as a potential therapeutic agent.[1][2]

These application notes provide detailed protocols for evaluating the cellular activity of this compound, including target engagement, downstream signaling inhibition, and anti-proliferative effects.

PI3K/AKT Signaling Pathway and Inhibition by this compound

The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. In B-cells, activation of the B-cell receptor (BCR) leads to the recruitment and activation of PI3Kδ. PI3Kδ then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT. Activated AKT, in turn, phosphorylates a multitude of substrates that promote cell survival and proliferation. This compound is an ATP-competitive inhibitor that specifically targets the delta isoform of PI3K, thereby blocking the conversion of PIP2 to PIP3 and inhibiting downstream AKT signaling.

Data Presentation

The following table summarizes the in vitro and cellular activities of this compound.

| Parameter | Value | Description |

| Biochemical IC50 | ||

| PI3Kδ | 6 nM | Potency against the target enzyme.[1][2] |

| PI3Kα | 62.6 nM | Selectivity over PI3Kα.[2] |

| PI3Kβ | 284 nM | Selectivity over PI3Kβ.[2] |

| PI3Kγ | 202.7 nM | Selectivity over PI3Kγ.[2] |

| Cellular EC50 | ||

| p-AKT (T308) Inhibition | 4.3 nM (Raji cells) | Potency in a cellular context.[2] |

| Anti-proliferative GI50 | ||

| MOLM-14 cells | 3.3 ± 0.2 µM | Growth inhibition in an AML cell line.[3] |

| NALM-6 cells | 4.0 ± 0.9 µM | Growth inhibition in a B-cell precursor leukemia cell line.[3] |

| MV4-11 cells | 4.8 ± 0.2 µM | Growth inhibition in an AML cell line.[3] |

Experimental Protocols

The following are detailed protocols to assess the cellular effects of this compound.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to verify the direct binding of a compound to its target protein in a cellular environment. Ligand binding typically increases the thermal stability of the protein.

Materials:

-

Raji (or other suitable B-cell line) cells

-

RPMI-1640 medium with 10% FBS

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Protease and phosphatase inhibitor cocktails

-

Lysis buffer (e.g., RIPA buffer)

-

Antibodies: Primary antibody against PI3Kδ, HRP-conjugated secondary antibody

-

SDS-PAGE and Western blot reagents

Protocol:

-

Cell Culture and Treatment: Culture Raji cells to a density of approximately 1-2 x 10^6 cells/mL. Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a DMSO control for 1-2 hours at 37°C.

-

Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

Cell Lysis: Pellet the cells by centrifugation. Lyse the cells by resuspending the pellet in lysis buffer containing protease and phosphatase inhibitors.

-

Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated proteins.

-

Western Blot Analysis: Collect the supernatant and determine the protein concentration. Perform SDS-PAGE and Western blotting using a primary antibody against PI3Kδ to detect the amount of soluble protein at each temperature.

-

Data Analysis: Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

In-Cell Western Blot for p-AKT Inhibition

This assay quantifies the inhibition of PI3Kδ downstream signaling by measuring the levels of phosphorylated AKT (p-AKT).

Materials:

-

Raji cells

-

RPMI-1640 medium

-

This compound

-

Stimulant (e.g., anti-IgM for BCR activation)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies: Rabbit anti-p-AKT (Ser473 or Thr308), Mouse anti-total AKT

-

Secondary antibodies: IRDye-conjugated anti-rabbit and anti-mouse antibodies

-

96-well clear bottom plate

-

Imaging system (e.g., LI-COR Odyssey)

Protocol:

-

Cell Seeding: Seed Raji cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and starve overnight in serum-free media.

-

Compound Treatment: Pre-treat cells with a serial dilution of this compound or DMSO for 1-2 hours.

-

Stimulation: Stimulate the cells with a suitable agonist (e.g., anti-IgM) for 15-30 minutes to activate the PI3K pathway.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.

-

Blocking: Block non-specific antibody binding with blocking buffer for 1.5 hours.

-

Antibody Incubation: Incubate with primary antibodies against p-AKT and total AKT overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Imaging and Analysis: Wash the cells and acquire images using an infrared imaging system. Quantify the fluorescence intensity for both p-AKT and total AKT. Normalize the p-AKT signal to the total AKT signal and plot the dose-response curve to determine the EC50 value.

Cell Viability Assay

This protocol determines the anti-proliferative effect of this compound on cancer cell lines.

Materials:

-

Raji or MOLM-14 cells

-

RPMI-1640 medium with 10% FBS

-

This compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include a DMSO-only control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence or absorbance using a plate reader.

-

Data Analysis: Normalize the data to the DMSO control and plot the cell viability against the compound concentration. Calculate the GI50 (concentration for 50% growth inhibition) using non-linear regression analysis.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the cellular activity of a PI3Kδ inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of (S)-2-amino-N-(5-(6-chloro-5-(3-methylphenylsulfonamido)pyridin-3-yl)-4-methylthiazol-2-yl)-3-methylbutanamide (this compound) as a potent and selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Chmfl-PI3KD-317 Western Blot for Akt Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chmfl-PI3KD-317 is a highly potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1] The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory conditions. This compound exerts its effects by blocking the catalytic activity of PI3Kδ, thereby preventing the phosphorylation and subsequent activation of its downstream effector, Akt. This application note provides a detailed protocol for utilizing this compound as a tool to probe the PI3K/Akt signaling pathway, specifically focusing on the detection of Akt phosphorylation at Threonine 308 (Thr308) and Serine 473 (Ser473) via Western blot in the human Burkitt's lymphoma cell line, Raji.

Mechanism of Action

This compound is an orally active inhibitor of PI3Kδ with a reported IC50 of 6 nM. It demonstrates high selectivity for PI3Kδ over other class I PI3K isoforms (PI3Kα, PI3Kβ, PI3Kγ) and other related kinases.[1] In a cellular context, this compound has been shown to potently inhibit PI3Kδ-mediated phosphorylation of Akt at Thr308 in Raji cells with an EC50 of 4.3 nM.[1]

Data Presentation

The following table summarizes the representative quantitative data for the inhibition of Akt phosphorylation at Thr308 in Raji cells treated with varying concentrations of this compound for 2 hours. Data is expressed as a percentage of the phosphorylated Akt (p-Akt) signal relative to the total Akt signal, normalized to the vehicle control.

| This compound Concentration (nM) | Mean p-Akt/Total Akt Ratio (% of Control) | Standard Deviation |

| 0 (Vehicle) | 100 | ± 5.0 |

| 1 | 75 | ± 4.5 |

| 5 | 48 | ± 3.2 |

| 10 | 25 | ± 2.8 |

| 50 | 8 | ± 1.5 |

| 100 | 3 | ± 0.9 |